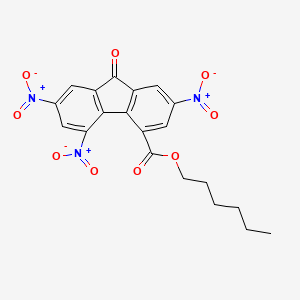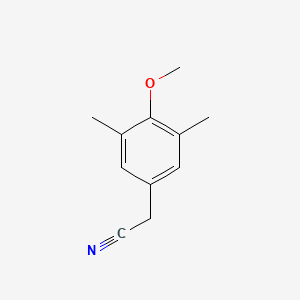![molecular formula C13H12BrNO2 B12078551 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12078551.png)
2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2'-Amino-3'-bromo-6'-méthoxy-[1,1'-biphényl]-2-ol est un dérivé du biphényle avec une structure unique qui comprend un groupe amino, un atome de brome et un groupe méthoxy.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2'-Amino-3'-bromo-6'-méthoxy-[1,1'-biphényl]-2-ol implique généralement des réactions organiques en plusieurs étapes. Une méthode courante est la réaction de couplage de Suzuki-Miyaura, qui est largement utilisée pour former des liaisons carbone-carbone. Cette réaction implique le couplage d'un halogénure d'aryle avec un composé organoboron en présence d'un catalyseur au palladium . Les conditions réactionnelles sont généralement douces et tolèrent divers groupes fonctionnels.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions de couplage de Suzuki-Miyaura à grande échelle, optimisées pour un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2'-Amino-3'-bromo-6'-méthoxy-[1,1'-biphényl]-2-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un aldéhyde ou un acide carboxylique correspondant.
Réduction : L'atome de brome peut être réduit en atome d'hydrogène, ce qui conduit à la formation d'un dérivé du biphényle sans le substituant brome.
Substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou l'hydrogène gazeux (H₂) en présence d'un catalyseur au palladium peuvent être utilisés.
Substitution : Des nucléophiles tels que le méthylate de sodium (NaOCH₃) ou l'azoture de sodium (NaN₃) peuvent être utilisés pour des réactions de substitution.
Principaux produits formés
Oxydation : Formation d'aldéhydes ou d'acides carboxyliques.
Réduction : Formation d'un dérivé du biphényle sans l'atome de brome.
Substitution : Formation de divers dérivés du biphényle substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le 2'-Amino-3'-bromo-6'-méthoxy-[1,1'-biphényl]-2-ol a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Enquêté pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé principal potentiel pour le développement de nouveaux produits pharmaceutiques.
5. Mécanisme d'action
Le mécanisme d'action du 2'-Amino-3'-bromo-6'-méthoxy-[1,1'-biphényl]-2-ol dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, conduisant à l'inhibition ou à l'activation de voies spécifiques. La présence du groupe amino, de l'atome de brome et du groupe méthoxy peut influencer son affinité de liaison et sa spécificité envers ces cibles.
Applications De Recherche Scientifique
2’-Amino-3’-bromo-6’-methoxy-[1,1’-biphenyl]-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2’-Amino-3’-bromo-6’-methoxy-[1,1’-biphenyl]-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino group, bromine atom, and methoxy group can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Amino-2-bromo-6-méthoxyazobenzène :
2-Bromo-6-méthoxy-[1,1'-biphényl]-2-ol : Manque le groupe amino, ce qui peut entraîner des propriétés chimiques et biologiques différentes.
Acide 2-amino-3-bromo-6-méthoxybenzoïque : Contient un groupe acide carboxylique au lieu d'un groupe hydroxyle, conduisant à une réactivité et des applications différentes.
Unicité
Le 2'-Amino-3'-bromo-6'-méthoxy-[1,1'-biphényl]-2-ol est unique en raison de la combinaison de groupes fonctionnels présents dans sa structure.
Propriétés
Formule moléculaire |
C13H12BrNO2 |
|---|---|
Poids moléculaire |
294.14 g/mol |
Nom IUPAC |
2-(2-amino-3-bromo-6-methoxyphenyl)phenol |
InChI |
InChI=1S/C13H12BrNO2/c1-17-11-7-6-9(14)13(15)12(11)8-4-2-3-5-10(8)16/h2-7,16H,15H2,1H3 |
Clé InChI |
ZTCRJASZXYCBMJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)Br)N)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-bromo-3-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12078479.png)


![N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine](/img/structure/B12078505.png)
![Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]-](/img/structure/B12078508.png)

![[4-(2,6-Difluorophenyl)phenyl]methanamine](/img/structure/B12078522.png)


![[4-(4-Methylpyrimidin-2-yl)phenyl]methanamine](/img/structure/B12078556.png)
![2,3-Dichloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]but-2-enoic acid](/img/structure/B12078560.png)

